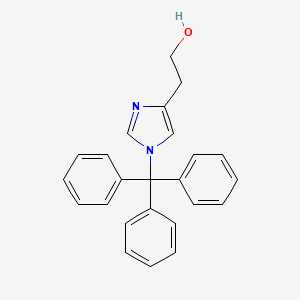
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” is a chemical compound with the CAS Number: 1624260-67-8 and a linear formula of C14H13NO2 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” is represented by the InChI Code: 1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 . The molecular weight of the compound is 227.26 .Physical And Chemical Properties Analysis
“Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” is a pale-yellow to yellow-brown solid at room temperature .Aplicaciones Científicas De Investigación
Drug Development and ADMET Analysis
“Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” may be involved in the synthesis of novel compounds with potential pharmacological applications. For instance, similar pyridinyl compounds have been used to analyze ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics to identify promising drug candidates early in the drug development process .
C-Abl Inhibition for Parkinson’s Disease
Compounds with a pyridinyl moiety have been investigated for their potential as C-Abl inhibitors, which is a novel therapeutic target for Parkinson’s disease. This suggests that “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” could be explored for similar neuroprotective effects .
Synthesis of Heterocyclic Compounds
The compound could be used as a precursor in the synthesis of heterocyclic compounds, such as triazoles, which have various applications including medicinal chemistry and material science .
Antiproliferative Activity
Pyridinyl-containing compounds have shown antiproliferative activity against certain cell lines, indicating potential use in cancer research for “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” to explore similar effects .
Catalysis
The structural similarity to other pyridinyl compounds suggests that “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” might act as a catalyst in chemical reactions, possibly in the synthesis of novel materials or pharmaceuticals .
Structural Assessment for Material Science
The compound might be used in material science for structural assessment and development of new materials with unique properties .
Safety and Hazards
The safety information for “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” includes the following hazard statements: H302, H315, H320, H335 . The precautionary statements include: P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the pictogram of an exclamation mark .
Propiedades
IUPAC Name |
methyl 2-(4-pyridin-3-ylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFKXOIKBNSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228778 |
Source


|
| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate | |
CAS RN |
1624260-67-8 |
Source


|
| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

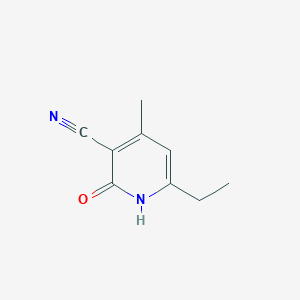
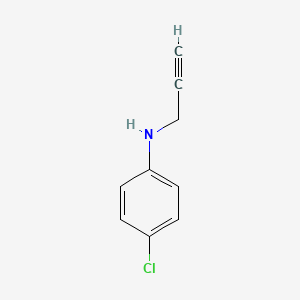


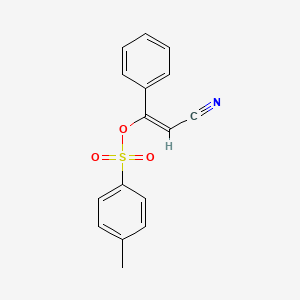
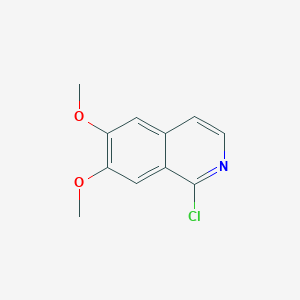


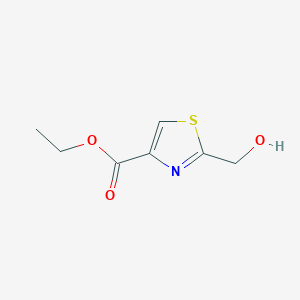



![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)
